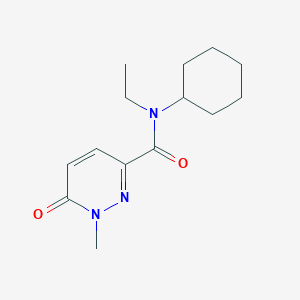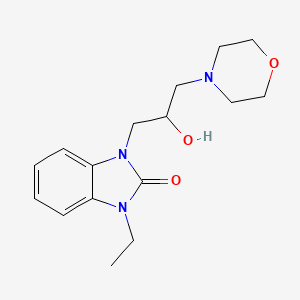
2-(3-Chlorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone, commonly known as etizolam, is a thienodiazepine derivative that has been widely used in scientific research. It is a psychoactive drug that has similar effects to benzodiazepines, such as reducing anxiety and inducing sleep. Etizolam has become a popular research chemical due to its unique properties and potential applications in various fields of study. In
Mechanism of Action
Etizolam acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the brain. This results in an increase in the binding affinity of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This ultimately leads to a decrease in neuronal excitability, resulting in the anxiolytic and sedative effects of etizolam.
Biochemical and Physiological Effects:
Etizolam has a range of biochemical and physiological effects. It has been shown to reduce anxiety, induce sleep, and produce muscle relaxation in animal studies. Etizolam has also been shown to have anticonvulsant properties and can reduce the severity and frequency of seizures in animal models. In addition, etizolam has been shown to have analgesic properties and can reduce pain in animal studies.
Advantages and Limitations for Lab Experiments
Etizolam has several advantages for lab experiments. It is a potent and selective agonist of the GABA-A receptor, making it a useful tool for studying the mechanism of action of thienodiazepines and their potential applications in the treatment of anxiety disorders. Etizolam is also relatively easy to synthesize and has a high purity, making it a cost-effective option for researchers. However, etizolam has several limitations for lab experiments. It has a short half-life and can be rapidly metabolized in the body, making it difficult to maintain stable plasma concentrations. In addition, etizolam has a high potential for abuse and dependence, making it a controlled substance in many countries.
Future Directions
There are several future directions for research on etizolam. One area of interest is the potential use of etizolam in the treatment of anxiety disorders and other psychiatric disorders. Another area of interest is the development of new thienodiazepine derivatives with improved pharmacological properties and reduced potential for abuse and dependence. Additionally, further research is needed to better understand the mechanism of action of etizolam and other thienodiazepines, as well as their potential applications in various fields of study.
Synthesis Methods
Etizolam can be synthesized through several methods. One of the most common methods is the reaction between 2-chloro-N-(2-oxo-3-phenyl-2,3-dihydro-1H-benzo[f]chromen-4-yl)acetamide and pyrrolidine in the presence of a base. The reaction results in the formation of etizolam as a white crystalline powder. Other methods include the reaction between 2-chloro-N-(2-oxo-3-phenyl-2,3-dihydro-1H-benzo[f]chromen-4-yl)acetamide and piperidine or the reaction between 2-chloro-N-(2-oxo-3-phenyl-2,3-dihydro-1H-benzo[f]chromen-4-yl)acetamide and morpholine.
Scientific Research Applications
Etizolam has been widely used in scientific research due to its unique properties. It has been used as a model compound for studying the mechanism of action of thienodiazepines and their potential applications in the treatment of anxiety disorders. Etizolam has also been studied for its potential use in the treatment of depression, insomnia, and other psychiatric disorders. In addition, etizolam has been used in animal studies to investigate its effects on memory and learning.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-4-3-5-11(8-10)16-9-12(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMISZROSJPRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)





![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)



![N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)


